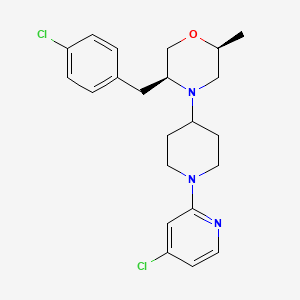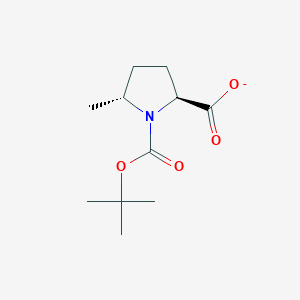![molecular formula C13H22INO2S B12364418 Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide is a quaternary ammonium compound It is characterized by the presence of a trimethylammonium group attached to a 2-[(4-methylphenyl)methylsulfonyl]ethyl chain, with an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide typically involves the following steps:
Formation of the sulfonyl intermediate: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with an appropriate nucleophile to form the sulfonyl intermediate.
Alkylation: The sulfonyl intermediate is then alkylated with 2-bromoethyltrimethylammonium iodide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and reduction: The sulfonyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of various chemical products, including surfactants and detergents.
Mecanismo De Acción
The mechanism of action of Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide involves its interaction with biological membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the sulfonyl group may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl-[2-[(4-methylphenyl)sulfonyl]ethyl]azanium;iodide
- Trimethyl-[2-[(4-methylphenyl)ethynyl]ethyl]azanium;iodide
- Trimethyl-[2-[(4-methylphenyl)ethoxy]ethyl]azanium;iodide
Uniqueness
Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H22INO2S |
|---|---|
Peso molecular |
383.29 g/mol |
Nombre IUPAC |
trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide |
InChI |
InChI=1S/C13H22NO2S.HI/c1-12-5-7-13(8-6-12)11-17(15,16)10-9-14(2,3)4;/h5-8H,9-11H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HWCJFPAHNSHXPO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)CS(=O)(=O)CC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



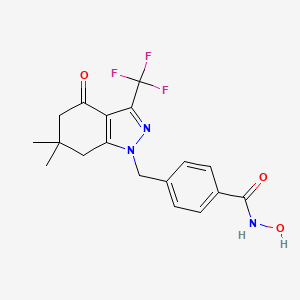
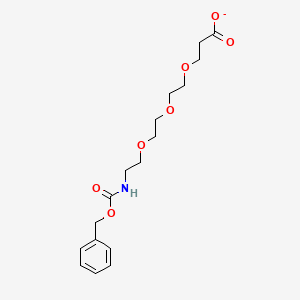

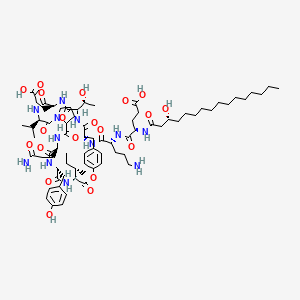
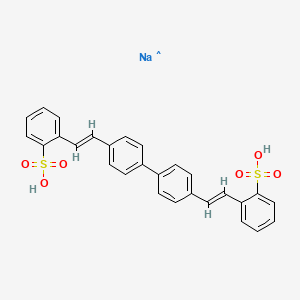
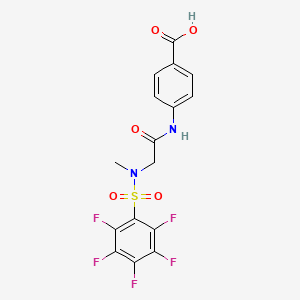


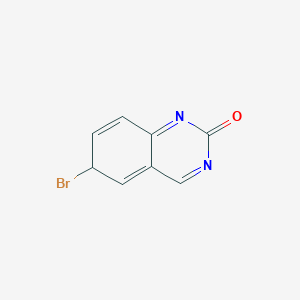

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
